Methyl 3-amino-5-fluorobenzoate

Übersicht

Beschreibung

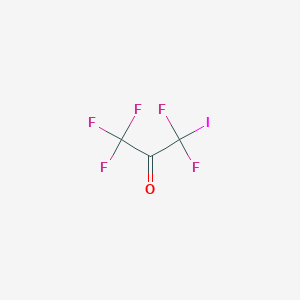

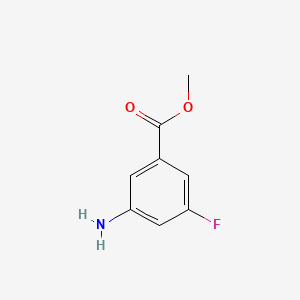

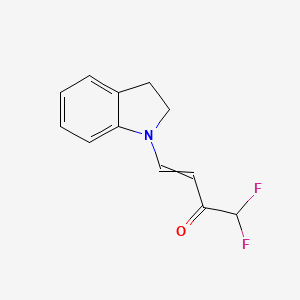

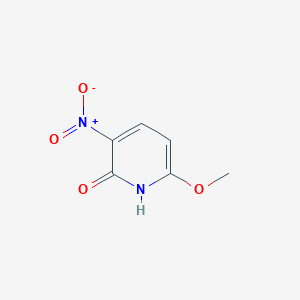

Methyl 3-amino-5-fluorobenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound is characterized by the presence of an amino group and a fluorine atom on a benzene ring which is also esterified with a methoxy group. This structure is a key feature in its reactivity and its biological properties.

Synthesis Analysis

The synthesis of Methyl 3-amino-5-fluorobenzoate involves a series of reactions starting from 3-fluorobenzoic acid. An optimal synthesis route has been identified, which includes nitrification, esterification, and hydronation steps. The yield of this process was reported to be 81%, and the purity of the product was confirmed by various analytical methods including melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .

Molecular Structure Analysis

The molecular structure of Methyl 3-amino-5-fluorobenzoate and related compounds has been extensively studied. X-ray diffraction techniques, along with theoretical calculations such as density functional theory (DFT), have been employed to understand the geometrical parameters and the electronic properties of these molecules. These studies provide insights into the molecular conformations and the intermolecular interactions that can influence the compound's reactivity and biological activity .

Chemical Reactions Analysis

Methyl 3-amino-5-fluorobenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in the formation of amides or other nitrogen-containing heterocycles. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity in substitution reactions. The ester group also offers a site for hydrolysis or transesterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-amino-5-fluorobenzoate are crucial for its handling and application in different chemical processes. The melting point, solubility, and stability are important parameters that have been characterized. The compound's reactivity is also influenced by its electronic structure, as indicated by the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are essential for predicting the behavior of the compound under various conditions and for designing new compounds with desired properties .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Applications

Methyl 3-amino-5-fluorobenzoate serves as a critical intermediate in various synthetic routes. For example, its derivatives have been synthesized through optimized methods involving nitrification, esterification, and hydronation, showcasing high yields and purity, indicating its pivotal role in organic chemistry and material science Yin Jian-zhong, 2010.

Fluorescent Sensors and Bio-imaging

The compound's derivatives have been employed in creating highly sensitive and selective fluorescent sensors for metal ions, such as Al3+, demonstrating significant potential in environmental monitoring and bio-imaging applications. This application extends to living cell imaging, offering tools for studying cellular processes in real-time Xingpei Ye et al., 2014.

Antitumor Properties

Research into derivatives of Methyl 3-amino-5-fluorobenzoate has unveiled potent antitumor properties, especially in the context of human immunodeficiency virus (HIV) integrase inhibitors and novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These studies have illuminated the mechanisms of action, including DNA damage, cell cycle arrest, and the role of the aryl hydrocarbon receptor in the cytotoxicity of these compounds T. Bradshaw et al., 2002; V. Trapani et al., 2003.

Drug Metabolism and Disposition

Investigations into the metabolism and disposition of related fluorinated compounds have provided insights into drug development, highlighting the importance of metabolic pathways in the pharmacological activity and toxicity of potential therapeutic agents. This research contributes to the development of safer and more effective drugs E. Monteagudo et al., 2007.

Herbicidal Activity

Further applications include the synthesis of fluorobenzoylthiourea derivatives, showcasing herbicidal activity. This opens avenues for the development of new agrochemicals aimed at enhancing crop protection strategies Liu Chang-chun, 2006.

Safety And Hazards

Methyl 3-amino-5-fluorobenzoate is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Store in a well-ventilated place and keep the container tightly closed .

Eigenschaften

IUPAC Name |

methyl 3-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJVXMOMKWEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396712 | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-fluorobenzoate | |

CAS RN |

884497-46-5 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)